3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide
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Overview
Description
3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide is a heterocyclic compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol This compound is characterized by the presence of a thiophene ring substituted with a carbohydrazide group and a 4-methylbenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide typically involves the reaction of 3-hydroxythiophene-2-carbohydrazide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbohydrazides.
Scientific Research Applications
3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and carbohydrazide moiety may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
- 3-((4-Methylbenzyl)oxy)thiophene-2-carboxylic acid
- 3-((4-Methylphenyl)methoxy)thiophene-2-carbohydrazide
Comparison: 3-((4-Methylbenzyl)oxy)thiophene-2-carbohydrazide is unique due to the presence of both the 4-methylbenzyl ether and carbohydrazide groups on the thiophene ring.
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-2-4-10(5-3-9)8-17-11-6-7-18-12(11)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEINFNZLWOIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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